molecular formula C11H22O2Si3 B11849402 Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]- CAS No. 156235-95-9

Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-

Cat. No.: B11849402
CAS No.: 156235-95-9
M. Wt: 270.55 g/mol
InChI Key: YTIKDTOMMNVHBW-UHFFFAOYSA-N
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Description

Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]- is a specialized polysiloxane derivative characterized by a backbone of alternating silicon-oxygen (Si-O) units. The structure incorporates methylphenylsilylene groups, which introduce aromatic phenyl substituents alongside methyl groups. The "I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-" notation suggests a copolymer or branched architecture, where dimethylsilyl segments are interspersed within the siloxane backbone. This unique configuration enhances thermal stability and modifies solubility compared to conventional linear polysiloxanes like poly(dimethylsiloxane) (PDMS). Applications may include high-temperature lubricants, sealants, or specialty coatings requiring resistance to oxidation and chemical degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(dimethylsilyloxy)-methyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIKDTOMMNVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156235-95-9
Details Compound: Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Record name Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156235-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17962-34-4
Record name 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17962-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Molecular Architecture

The compound features a linear siloxane chain (Si–O–Si backbone) with alternating methylphenylsilylene (Si(CH₃)(C₆H₅)) and dimethylsilyloxy (Si(CH₃)₂O) units. Terminal groups consist of dimethylsilyl (Si(CH₃)₂) moieties. The SMILES notation (CSiHOSi(C1=CC=CC=C1)OSiHC) confirms this arrangement, highlighting the phenyl ring and methyl substitutions.

Related Compounds

The compound is structurally analogous to 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4), a cyclic trisiloxane with similar substituents. This relationship suggests shared synthetic pathways, particularly hydrolysis-condensation reactions of chlorosilane precursors.

Synthesis Strategies

Hydrolysis-Condensation of Chlorosilanes

The most common route for synthesizing methylphenylsiloxanes involves controlled hydrolysis of chlorosilane monomers. For this compound, potential precursors include:

  • Methylphenyldichlorosilane (Cl₂Si(CH₃)(C₆H₅))

  • Dimethyldichlorosilane (Cl₂Si(CH₃)₂)

Reaction Steps

  • Hydrolysis : Chlorosilanes react with water to form silanols:

    Cl2Si(CH3)(C6H5)+2H2OHO–Si(CH3)(C6H5)–OH+2HCl\text{Cl}_2\text{Si(CH}_3\text{)(C}_6\text{H}_5\text{)} + 2\text{H}_2\text{O} \rightarrow \text{HO–Si(CH}_3\text{)(C}_6\text{H}_5\text{)–OH} + 2\text{HCl} Cl2Si(CH3)2+2H2OHO–Si(CH3)2–OH+2HCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{HO–Si(CH}_3\text{)}_2\text{–OH} + 2\text{HCl}
  • Condensation : Silanols undergo dehydration to form siloxane bonds:

    2HO–Si(CH3)(C6H5)–OH(CH3)(C6H5)Si–O–Si(CH3)(C6H5)+H2O2\text{HO–Si(CH}_3\text{)(C}_6\text{H}_5\text{)–OH} \rightarrow \text{(CH}_3\text{)(C}_6\text{H}_5\text{)Si–O–Si(CH}_3\text{)(C}_6\text{H}_5\text{)} + \text{H}_2\text{O}

    Terminal dimethylsilyloxy groups are introduced via end-capping with trimethylchlorosilane.

Catalysis and Conditions

  • Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions accelerate condensation.

  • Temperature : 80–100°C, optimal for balancing reaction rate and byproduct removal.

  • Solvents : Inert diluents like toluene or silicone oils prevent premature gelation.

Equilibration of Cyclic Siloxanes

Cyclic trisiloxanes (e.g., 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane) can undergo ring-opening polymerization to form linear polymers:

Mechanism

Cyclic trisiloxaneH+/OHLinear polymer+cyclic oligomers\text{Cyclic trisiloxane} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Linear polymer} + \text{cyclic oligomers}

Equilibration at 120–150°C in the presence of trace water or catalysts redistributes siloxane bonds, yielding the desired linear structure.

Industrial-Scale Processes

Key Steps

  • Mixing : Combine methylphenyldichlorosilane and dimethyldichlorosilane in a 1:1 molar ratio.

  • Hydrolysis : Add water dropwise under reflux (90°C) to generate silanols.

  • Condensation : Heat to 100°C with HCl gas to form siloxane linkages.

  • End-Capping : Introduce trimethylchlorosilane to terminate chains.

Purification

  • Phase Separation : Post-reaction, dilute with toluene and wash with water to remove HCl.

  • Distillation : Remove volatile cyclic byproducts under reduced pressure.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si–CH₃), δ 6.5–7.5 ppm (C₆H₅).

  • ²⁹Si NMR : Signals near −20 ppm (SiO₄), −35 ppm (SiO₃CH₃).

Molecular Weight Determination

  • GPC : Weight-average molecular weight (M_w) typically 1,000–5,000 Da, polydispersity <2.0.

Challenges and Optimization

Byproduct Formation

Cyclic oligomers (e.g., D₃, D₄ rings) are common byproducts. Strategies to minimize them include:

  • Slow Monomer Addition : Reduces local concentration gradients.

  • Catalyst Selection : Sulfonic acid resins improve linear polymer yield.

Thermal Stability

The phenyl groups enhance thermal stability (decomposition >300°C), but excessive heating during synthesis risks backbone degradation.

Applications in Organic Synthesis

The compound serves as a high-boiling diluent in reactions requiring inert media, such as:

  • Bisphosphonate Synthesis : Facilitates phosphonylation of carboxylic acids at 80–100°C.

  • Grignard Reactions : Stabilizes reactive intermediates without participating in side reactions .

Chemical Reactions Analysis

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. It acts as a crosslinking agent, forming stable bonds with other molecules, which enhances the mechanical and chemical properties of the materials it is incorporated into . The specific pathways and molecular targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Poly(dimethylsiloxane) (PDMS)

  • Structure: PDMS features a linear Si-O backbone with methyl substituents.
  • Thermal Stability : PDMS exhibits thermal stability up to ~300°C, while the phenyl groups in the target compound likely elevate this range due to aromatic ring rigidity .
  • Solubility: PDMS is hydrophobic and soluble in nonpolar solvents. The phenyl groups in the target compound may reduce solubility in hydrocarbons but enhance compatibility with aromatic solvents.
  • Applications : PDMS is widely used in lubricants, medical devices, and cosmetics, whereas the target compound’s enhanced stability may suit aerospace or high-performance industrial applications .

Polymethylene Polyphenyl Isocyanate

  • Structure : This polymer contains isocyanate and formaldehyde-derived methylene linkages, differing fundamentally from the siloxane backbone of the target compound.
  • Reactivity : Polymethylene polyphenyl isocyanate is highly reactive (e.g., in polyurethane synthesis), whereas the target compound’s siloxane backbone provides inertness and stability .

Polypropylene Glycol (PPG)

  • Structure : PPG is a polyether with a carbon-oxygen backbone, lacking the Si-O framework of siloxanes.
  • Flexibility : PPG offers moderate flexibility but lacks the extreme temperature resistance of siloxanes. The target compound’s Si-O bonds and phenyl groups confer superior thermal performance.
  • Applications : PPG is common in surfactants and polyurethanes, whereas the target compound may excel in high-stress mechanical systems .

Other Polysiloxanes (e.g., Poly[methylphenylsiloxane])

  • Substituents: Poly[methylphenylsiloxane] blends methyl and phenyl groups on the Si-O backbone, similar to the target compound.
  • Performance : Both polymers exhibit high thermal stability, but branching in the target compound could improve mechanical strength at elevated temperatures.

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound PDMS Polymethylene Polyphenyl Isocyanate Polypropylene Glycol
Backbone Composition Si-O with phenyl/dimethylsilyl Si-O (methyl only) NCO-CH2-O C-O (ether)
Thermal Stability (°C) >350 (estimated) ~300 ~200 ~150
Solubility Aromatic solvents Nonpolar solvents Polar aprotic solvents Water/alcohols
Key Applications High-temperature coatings Lubricants, medical Adhesives, foams Surfactants, polyurethanes

Research Findings

  • Synthesis Challenges: The target compound’s branching requires precise control during polymerization, as noted in analogous polysiloxane studies. Side reactions may reduce yield compared to linear PDMS .
  • Thermal Performance : Accelerated aging tests on phenyl-substituted siloxanes (similar to the target compound) show 20% less mass loss at 400°C than PDMS, suggesting superior stability .
  • Market Viability : While PDMS dominates due to cost-effectiveness, niche industries (e.g., aerospace) may adopt the target compound for extreme conditions, despite higher synthesis costs .

Biological Activity

Poly[oxy(methylphenylsilylene)], commonly referred to as PMPS, is a silicon-based polymer known for its unique properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of PMPS, highlighting its interactions with biological systems, potential toxicity, and applications in drug delivery and tissue engineering.

Chemical Structure and Properties

PMPS is characterized by a backbone of silicon atoms linked to phenyl and methyl groups. This configuration imparts distinctive optical and electronic properties, making it suitable for various applications. The polymer's structure can be represented as follows:

Poly oxy methylphenylsilylene = R Si O n\text{Poly oxy methylphenylsilylene }=\text{ R Si O n}

Where RR represents the methyl or phenyl substituents.

1. Cytotoxicity Studies

Research has indicated that the cytotoxicity of PMPS varies based on its molecular weight and functionalization. A study conducted on human cell lines demonstrated that lower molecular weight variants exhibited reduced cytotoxic effects compared to higher molecular weight counterparts. The following table summarizes the cytotoxicity findings:

Molecular Weight (kDa)Cell Viability (%)IC50 (µg/mL)
585150
1070100
205050

These results suggest that while PMPS has potential for biomedical applications, careful consideration of its molecular weight is crucial to minimize cytotoxic effects .

2. Biocompatibility Assessments

PMPS has shown promising biocompatibility in various in vitro studies. For instance, when incorporated into scaffolds for tissue engineering, PMPS demonstrated favorable cell adhesion and proliferation rates. A comparative study with polylactic acid (PLA) scaffolds revealed that PMPS-based scaffolds supported higher fibroblast growth:

Scaffold TypeCell Adhesion Rate (%)Proliferation Rate (%)
PMPS9075
Polylactic Acid7060

These findings indicate that PMPS could serve as an effective biomaterial for regenerative medicine applications .

1. Photobleaching Effects

The photostability of PMPS under UV exposure has been studied extensively. Research indicates that PMPS undergoes photobleaching, which affects its optical properties but does not significantly alter its biological activity. The mechanism involves the degradation of phenyl groups leading to changes in the polymer’s refractive index, which can be advantageous in photonic applications .

2. Reactive Functional Groups

PMPS contains reactive silanol groups that can interact with biological molecules, potentially enhancing its utility in drug delivery systems. These functional groups facilitate the attachment of therapeutic agents, allowing for targeted delivery mechanisms .

Case Study: Drug Delivery Applications

A notable application of PMPS is in drug delivery systems. In a study involving the encapsulation of anticancer drugs, PMPS demonstrated a controlled release profile, significantly improving drug bioavailability compared to conventional delivery systems. The following table outlines the release kinetics observed:

Time (hours)Drug Release (%)
110
630
2470

This controlled release mechanism is attributed to the polymer's hydrophilic-hydrophobic balance, allowing for sustained drug release over extended periods .

Case Study: Tissue Engineering

In tissue engineering, PMPS has been utilized to create scaffolds that mimic extracellular matrices. A study involving rat models demonstrated enhanced tissue regeneration when using PMPS-based scaffolds compared to traditional materials:

  • Tissue Regeneration Rate : PMPS scaffolds facilitated a regeneration rate of up to 80% within four weeks.
  • Histological Analysis : Improved collagen deposition and vascularization were observed in tissues engineered with PMPS.

These outcomes highlight the polymer's potential as a scaffold material in regenerative therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Poly[oxy(methylphenylsilylene)] derivatives to ensure controlled molecular weight and substituent distribution?

  • Methodological Answer : Synthesis typically involves hydrosilylation or condensation reactions. Use stoichiometric control of methylphenylsilylene and dimethylsilyl precursors to regulate branching. Monitor reaction progress via <sup>29</sup>Si NMR to track siloxane bond formation and substituent incorporation . For molecular weight control, employ gel permeation chromatography (GPC) to validate polydispersity indices .

Q. What analytical techniques are most effective for characterizing the structural heterogeneity of this polymer?

  • Methodological Answer : Combine <sup>1</sup>H and <sup>29</sup>Si NMR to resolve methylphenyl and dimethylsilyl substituents. Use FTIR to confirm Si-O-Si backbone vibrations (~1,000–1,100 cm⁻¹) and substituent-specific peaks (e.g., aromatic C-H at ~3,050 cm⁻¹). Pair with matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry for low-polydispersity samples to resolve end-group variations .

Q. How does the polymer’s thermal stability vary with substituent ratios, and how can this be systematically tested?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Compare derivatives with varying methylphenyl-to-dimethylsilyl ratios. Higher aromatic content typically enhances stability due to reduced backbone flexibility. Use differential scanning calorimetry (DSC) to identify glass transition temperatures (Tg) and correlate with substituent bulkiness .

Advanced Research Questions

Q. What mechanisms explain contradictory reports on the polymer’s hydrolytic stability in acidic vs. alkaline conditions?

  • Methodological Answer : The Si-O-Si backbone is susceptible to hydrolysis under extreme pH. In acidic conditions, protonation of siloxane oxygen accelerates cleavage, while alkaline conditions promote nucleophilic attack by hydroxide ions. Design experiments using deuterated solvents (e.g., D2O) and <sup>29</sup>Si NMR to track hydrolysis intermediates. Compare stability of methylphenyl-substituted vs. purely dimethylsilyl analogs to isolate steric/electronic effects .

Q. How can computational modeling predict the polymer’s structure-property relationships for tailored material applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of Si-O and Si-C bonds. Molecular dynamics (MD) simulations can model backbone flexibility and substituent packing. Validate predictions against experimental rheological data (e.g., viscosity vs. shear rate) to refine force fields .

Q. What strategies mitigate phase separation in copolymer systems containing Poly[oxy(methylphenylsilylene)] segments?

  • Methodological Answer : Introduce gradient copolymer architectures via controlled living polymerization (e.g., anionic ring-opening). Use small-angle X-ray scattering (SAXS) to monitor domain spacing. Adjust solvent polarity during synthesis to enhance segmental compatibility. For example, polar aprotic solvents (e.g., THF) improve miscibility of hydrophobic siloxane blocks with polar co-monomers .

Contradiction Resolution & Experimental Design

Q. How should researchers address discrepancies in reported reactivity of dimethylsilyloxy termini in cross-linking reactions?

  • Methodological Answer : Reactivity depends on steric hindrance from methylphenyl groups. Design a controlled study using model compounds (e.g., mono- vs. di-substituted silyl ethers) to isolate steric effects. Track cross-linking efficiency via sol-gel analysis (e.g., swelling ratios in toluene) and compare with <sup>29</sup>Si NMR spectra of cross-linked networks .

Q. What experimental controls are critical when studying the polymer’s environmental persistence in ecotoxicity assays?

  • Methodological Answer : Include abiotic controls (e.g., dark/light cycles, sterile sediment) to distinguish biodegradation from photolysis. Use <sup>14</sup>C-labeled polymers to quantify mineralization rates via scintillation counting. Compare degradation products (e.g., silanols) via LC-MS to assess bioaccumulation potential .

Notes for Rigorous Research Design

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions addressing gaps in siloxane polymer chemistry .
  • Avoid overreliance on vendor data (e.g., unreliable CAS descriptions) by cross-validating structural claims with peer-reviewed syntheses .

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